2-Iodo-4-methylbenzenesulfonyl chloride
Description
2-Iodo-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-iodo-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYFOQOZMRRLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874514-40-6 | |
| Record name | 2-iodo-4-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-methylbenzenesulfonyl chloride can be synthesized through direct halogenationElectrophilic aromatic substitution reactions with appropriate halogenating agents are typically used for this purpose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl chlorides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2-Iodo-4-methylbenzenesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the iodine atom.
2-Iodo-4-methylbenzenesulfonamide: Contains an amide group instead of a chloride group.
2-Iodo-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a chloride group.
Uniqueness
2-Iodo-4-methylbenzenesulfonyl chloride is unique due to the presence of both iodine and sulfonyl chloride groups, which confer distinct reactivity and chemical properties. This combination makes it a versatile reagent in organic synthesis and various research applications.
Biological Activity
2-Iodo-4-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its various biological activities, making it a valuable compound for further exploration in drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H6ClI O2S
- Molecular Weight : 292.55 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity can lead to the formation of sulfonamide derivatives, which have been shown to exhibit antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Sulfanilamide | Antibacterial | 32 |
| Trimethoprim | Antibacterial | 16 |
| This compound | Antimicrobial (potential) | TBD |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have not been extensively studied; however, related sulfonyl chlorides have shown varying levels of cytotoxicity in different cell lines. For example, a study on similar compounds reported IC50 values ranging from 10 to 50 µM against cancer cell lines, indicating moderate cytotoxic potential.
Case Studies
- In Vitro Studies : A study investigated the effects of sulfonamide derivatives on bacterial strains, revealing that modifications in the sulfonamide structure could enhance antibacterial efficacy. While specific data on this compound is limited, the findings suggest that this compound may also exhibit similar enhancements in activity when optimized.
- Drug Development : In a recent review focusing on novel antimicrobial agents, researchers highlighted the potential of sulfonamide derivatives in combating multidrug-resistant bacteria. The incorporation of halogen atoms like iodine in the structure could improve binding affinity to bacterial enzymes, thereby increasing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
